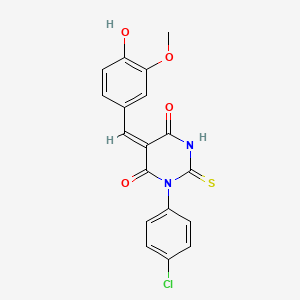
N-(1-methyl-3-phenylpropyl)-3-(2-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-3-phenylpropyl)-3-(2-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as NMP-NPAA and is synthesized through a multistep process that involves several chemical reactions.
科学的研究の応用
NMP-NPAA has been extensively studied for its potential applications in various scientific fields. In particular, this compound has been investigated for its ability to act as a fluorescent probe for the detection of biologically important molecules such as proteins and nucleic acids. Additionally, NMP-NPAA has been shown to have potential as a photosensitizer for use in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent.
作用機序
The mechanism of action for NMP-NPAA is complex and not yet fully understood. However, it is believed that this compound interacts with biomolecules such as proteins and nucleic acids through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This interaction can lead to changes in the fluorescence properties of NMP-NPAA, allowing it to act as a fluorescent probe.
Biochemical and Physiological Effects
NMP-NPAA has been shown to have minimal toxicity in vitro, making it a promising candidate for use in biological studies. Additionally, this compound has been shown to have good cell permeability, allowing it to penetrate cell membranes and interact with intracellular biomolecules. However, the long-term effects of NMP-NPAA on biological systems are not yet fully understood and require further investigation.
実験室実験の利点と制限
One of the major advantages of using NMP-NPAA in lab experiments is its ability to act as a fluorescent probe for the detection of biomolecules. Additionally, this compound has good cell permeability, allowing it to be used in a variety of biological systems. However, the synthesis method for NMP-NPAA is complex and requires careful attention to detail to ensure purity and yield. Additionally, the long-term effects of NMP-NPAA on biological systems are not yet fully understood, limiting its use in certain applications.
将来の方向性
There are several potential future directions for research involving NMP-NPAA. One potential area of investigation is the development of new fluorescent probes based on the structure of NMP-NPAA. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its long-term effects on biological systems. Finally, there is potential for the use of NMP-NPAA in photodynamic therapy, and further research is needed to fully explore this application.
合成法
The synthesis of NMP-NPAA involves a multistep process that begins with the preparation of 3-(2-nitrophenyl)acrylic acid. This is followed by the conversion of the acid to the corresponding acid chloride, which is then reacted with N-(1-methyl-3-phenylpropyl)amine to form N-(1-methyl-3-phenylpropyl)-3-(2-nitrophenyl)acrylamide. The synthesis method for NMP-NPAA is complex and requires careful attention to detail to ensure purity and yield.
特性
IUPAC Name |
(E)-3-(2-nitrophenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-15(11-12-16-7-3-2-4-8-16)20-19(22)14-13-17-9-5-6-10-18(17)21(23)24/h2-10,13-15H,11-12H2,1H3,(H,20,22)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKYUTFWQHDVJZ-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-nitrophenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5490379.png)

![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-1H-pyrrole-2-carboxamide](/img/structure/B5490389.png)
![methyl 2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5490394.png)

![5-fluoro-2-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}-1H-indole](/img/structure/B5490413.png)
![3-cyclopentyl-N-[1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5490419.png)
![3-methyl-7-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5490427.png)
![methyl 2-methyl-6-oxo-7-[2-(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5490435.png)
![5-isopropyl-N-[2-(1H-pyrrol-1-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5490438.png)

![1-(3-{4-[(dimethylamino)methyl]-4-hydroxy-1-azepanyl}-3-oxopropyl)-2(1H)-pyridinone](/img/structure/B5490470.png)
![2-(allylthio)-4-{[5-(2-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5490474.png)
![6-(2-methylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5490485.png)